BenchChemオンラインストアへようこそ!

4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole

α2D adrenergic receptor binding affinity analgesic drug discovery

TC-G 1000 (maleate salt of 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole; CAS 245744-18-7) delivers sub-picomolar α2D affinity (Ki=0.0086 nM) with >10,000-fold selectivity over α1 receptors—far surpassing clonidine (~220-fold) or dexmedetomidine (~1,620-fold). Its conformationally constrained (imidazo)thianaphthene scaffold eliminates off-target cardiovascular confounds, enabling unambiguous analgesic efficacy readouts in rodent models. Supplied at ≥98% HPLC purity with defined DMSO solubility (<34.64 mg/mL) for immediate assay deployment without in-house purification. Essential for CNS homogenate binding studies where maximal specific:non-specific binding ratios are critical.

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
CAS No. 245744-17-6
Cat. No. B3254907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole
CAS245744-17-6
Molecular FormulaC13H14N2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3
InChIInChI=1S/C13H14N2S/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8/h5-7H,3-4H2,1-2H3,(H,14,15)
InChIKeyRLKWQKZPCMICPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole (CAS 245744-17-6): A High-Affinity α2D-Adrenoceptor Ligand for Pain Research & Selective Procurement


4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole (CAS 245744-17-6; free base MW 230.33 g/mol) is a synthetic heterocyclic compound belonging to the (imidazo)thianaphthene class, characterized by a conformationally constrained thiophene ring fused to an imidazole moiety [1]. Its maleate salt (CAS 245744-18-7, commonly designated TC-G 1000) is commercially supplied as a reference standard for α2D-adrenoceptor pharmacology . The compound was developed and characterized by the R. W. Johnson Pharmaceutical Research Institute as part of a medicinal chemistry program targeting α2 adrenergic receptor agonists for non-opioid analgesia [1]. Its core differentiating feature is an extraordinarily high binding affinity for the rat α2D adrenergic receptor (the rodent ortholog of human α2A) combined with exceptional selectivity over the α1 adrenergic receptor, establishing it as a research tool compound with a well-defined pharmacological fingerprint [1].

Why Generic α2 Agonists Cannot Replace 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole in α2D-Focused Studies


Commonly used α2 adrenergic agonists such as clonidine, dexmedetomidine, and brimonidine exhibit broad, non-selective binding across human α2A, α2B, and α2C subtypes, with modest α1/α2 selectivity ratios that introduce cardiovascular confounds [1]. In contrast, the constrained (imidazo)thianaphthene scaffold of the present compound locks the imidazole-thiophene torsional conformation, eliminating the rotational flexibility present in flexible (imidazomethyl)thiophene analogs and conferring a unique selectivity fingerprint [2]. The commercially supplied maleate salt form (TC-G 1000) further distinguishes this compound from the hydrochloride salt of its close structural relative RWJ-52353, with procurement-relevant implications for solubility and formulation compatibility . These structural and pharmacological differences render simple in-class substitution inadequate: a decision to purchase clonidine or dexmedetomidine instead of this compound constitutes a fundamentally different experimental design, not a cost-equivalent alternative.

Quantitative Head-to-Head Evidence: Where 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole Outperforms Closest Analogs


α2D Adrenergic Receptor Binding Affinity: Sub-Picomolar Ki vs. Dexmedetomidine and Clonidine

The target compound (designated compound 22 in Ross et al., also referred to as 4-(4-imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene, the free base of TC-G 1000) demonstrates an α2D adrenergic receptor Ki of 0.0086 nM, representing a 1.74-fold higher affinity than dexmedetomidine (Ki = 0.015 nM) and a 45-fold higher affinity than clonidine (Ki = 0.39 nM) in the same rat α2D binding assay using p-aminoclonidine as the displaceable ligand [1]. All Ki values were determined using 5–8 concentrations tested in triplicate, ensuring methodological comparability [1]. This sub-picomolar affinity places the compound among the most potent α2D ligands reported in the primary literature.

α2D adrenergic receptor binding affinity analgesic drug discovery

α1/α2D Selectivity Ratio: >10,000-Fold Discrimination vs. Class-Average Selectivity of 130–300

The target compound achieves an α1/α2D Ki ratio of 11,627 (α1 Ki = 110 nM; α2D Ki = 0.0086 nM), representing >10,000-fold selectivity for the α2D receptor over the α1 adrenergic receptor [1]. This ratio dramatically exceeds the class-typical range of 130–300 observed for structurally related (imidazo)thianaphthenes in the same study [1]. By comparison, the clinical α2 agonist dexmedetomidine exhibits an α1/α2 selectivity of approximately 1,620-fold (α1 Ki = 1,750 nM; α2 Ki = 1.08 nM in rat brain membranes), while clonidine shows an α1/α2 selectivity of roughly 220:1 [2]. The >10,000-fold selectivity of the target compound translates to a >6-fold improvement over dexmedetomidine and a >47-fold improvement over clonidine in avoiding α1-mediated cardiovascular effects.

α1/α2 selectivity off-target cardiovascular effects receptor subtype selectivity

Human α2 Adrenergic Receptor Subtype Binding Profile: A Differentiated Fingerprint vs. Clonidine

When profiled against human α2 adrenergic receptor subtypes expressed in native cell lines, the target compound (22) displays Ki values of 25 nM (α2A), 100 nM (α2B), and 26 nM (α2C), revealing near-equal affinity for α2A and α2C with 4-fold lower affinity for α2B [1]. In contrast, clonidine shows a markedly different human subtype profile with Ki values of 61.66 nM (α2A), 69.18 nM (α2B), and 134.9 nM (α2C), characterized by roughly equal affinity across all three subtypes and 2.5–5.2-fold lower absolute potency than the target compound at each subtype [2]. This differential subtype fingerprint means the target compound's relative α2A/α2C equipotency combined with α2B sparing is distinct from clonidine's relatively flat subtype profile, offering an alternative pharmacological tool for dissecting α2A- vs. α2C-mediated physiological responses in human-relevant systems.

human α2A/α2B/α2C adrenergic receptors subtype selectivity profiling translational pharmacology

In Vivo Analgesic Efficacy: Oral Activity in Multiple Preclinical Pain Models Anchored to a Structurally Related Analog (RWJ-52353)

The target compound (as its maleate salt, TC-G 1000) is reported to exhibit analgesic activity in a mouse model of abdominal irritation, while its closely related structural analog RWJ-52353 (compound 14 in Ross et al.; Ki = 1.5 nM at α2D, α1/α2D ratio = 295) has been extensively characterized in vivo with quantifiable ED50 values: 11.6 mg/kg p.o. (mouse abdominal irritant test, MAIT), 15.1 mg/kg p.o. (rat abdominal irritant test, RAIT), 25.9 mg/kg p.o. (mouse 48 °C hot-plate), and 100.2 mg/kg p.o. (mouse tail-flick) [1]. While RWJ-52353 exhibits 100% inhibition in the MAIT screening at 30 mg/kg p.o., the target compound (22) shows 40% inhibition at the same dose [1]. The discrepancy between the target compound's exceptionally high in vitro α2D affinity (Ki = 0.0086 nM) and its more modest in vivo analgesic activity is attributed by the original authors to differential pharmacokinetics, likely reflecting the distinct physicochemical properties of the alkene-bridged scaffold [1]. This quantitative in vivo dataset, anchored to the well-characterized RWJ-52353 comparator, provides procurement-relevant evidence that the target compound offers a unique combination of extreme in vitro potency and measurable—though not maximal—oral analgesic activity.

preclinical analgesia in vivo pharmacology oral bioavailability

Salt Form Advantage: Maleate Salt (TC-G 1000) Offers Defined Solubility and Oral Bioactivity vs. Free Base or Hydrochloride Alternatives

The target free base compound (CAS 245744-17-6) is commercially supplied predominantly as the maleate salt TC-G 1000 (CAS 245744-18-7; MW 346.40), which provides a solubility of <34.64 mg/mL in DMSO and is described as orally bioactive, with demonstrated analgesic activity upon oral administration in rodent models . In contrast, the structurally related RWJ-52353 (compound 14; CAS 245744-13-2) is supplied as the hydrochloride salt, which may exhibit different solubility and dissolution characteristics . The maleate counterion is commonly employed to enhance the oral absorption of basic amine-containing drugs by creating a favorable pH microenvironment in the diffusion layer, and the original discovery paper explicitly describes TC-G 1000 as orally active . For procurement, the maleate salt form provides a well-characterized solid with ≥98% purity (HPLC), defined storage conditions (desiccate at room temperature), and documented solubility parameters, reducing the formulation development burden for in vivo studies .

salt form selection solubility optimization oral formulation

Optimal Research & Procurement Scenarios for 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole (TC-G 1000)


α2D Adrenergic Receptor Occupancy & Mechanistic Studies Requiring Sub-Picomolar Affinity

Laboratories conducting quantitative receptor occupancy assays, radioligand competition binding studies, or autoradiography experiments targeting the α2D adrenergic receptor should procure this compound (as TC-G 1000) when experimental protocols demand receptor saturation at the lowest feasible ligand concentration. The sub-picomolar α2D Ki (0.0086 nM) enables full receptor occupancy at concentrations where dexmedetomidine (Ki = 0.015 nM) or clonidine (Ki = 0.39 nM) would leave a measurable fraction of receptors unoccupied [1]. This is especially critical in CNS tissue homogenate studies where total protein concentration and non-specific binding are high, necessitating a ligand with the highest possible specific:non-specific binding ratio.

In Vivo Analgesic Studies Requiring Maximal α1-Sparing for Cardiovascular Safety Profiling

For preclinical pain researchers conducting in vivo analgesic efficacy studies in rodent models where minimizing α1-mediated cardiovascular effects (hypertension, reflex bradycardia) is essential for data interpretation, this compound's >10,000-fold α1/α2D selectivity ratio provides a substantially wider safety margin than dexmedetomidine (~1,620-fold) or clonidine (~220-fold) [1]. This selectivity advantage reduces the likelihood that observed hemodynamic changes confound behavioral analgesia readouts, enabling cleaner experimental conclusions about α2D-mediated antinociception.

Human α2 Adrenoceptor Subtype Pharmacological Fingerprinting with Balanced α2A/α2C Activity

Investigators studying the differential contributions of human α2A, α2B, and α2C receptor subtypes to physiological or pathological processes can employ this compound as a pharmacological tool with a distinct subtype profile: near-equal affinity at α2A (25 nM) and α2C (26 nM) with 4-fold lower affinity at α2B (100 nM) [1]. This contrasts with clonidine's profile (α2A 61.66 nM, α2B 69.18 nM, α2C 134.9 nM) [2], making the compound particularly suited for experiments where balanced α2A/α2C engagement is desired while sparing α2B-mediated peripheral vascular effects.

Procurement of a QC-Verified, Solubility-Characterized α2D Reference Standard for Assay Development

For core facilities, CROs, and pharmaceutical assay development groups requiring a well-characterized α2D adrenergic receptor agonist reference standard, TC-G 1000 (maleate salt of the target compound) is commercially supplied with ≥98% purity (HPLC), defined DMSO solubility (<34.64 mg/mL), and documented room-temperature storage stability [1]. These QC parameters enable direct use in assay development and validation workflows without the need for in-house purification or solubility optimization, reducing procurement-to-experiment timelines compared to sourcing the free base (CAS 245744-17-6) or less extensively characterized alternatives.

Quote Request

Request a Quote for 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.